3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one is a chemical compound with a unique structure that includes both amino and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-dimethylamino-1-propanol with a suitable pyridine derivative in the presence of a catalyst. The reaction is carried out in a solvent such as toluene at elevated temperatures (50-60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer chemistry.
Uniqueness
3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-amino-1-[2-(dimethylamino)ethyl]pyridin-4-one |
InChI |
InChI=1S/C9H15N3O/c1-11(2)5-6-12-4-3-9(13)8(10)7-12/h3-4,7H,5-6,10H2,1-2H3 |
InChI Key |
CMLYHANLINUMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=CC(=O)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.